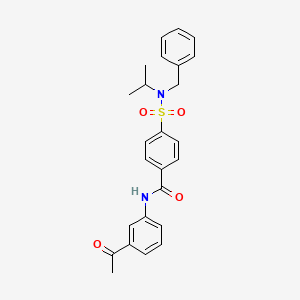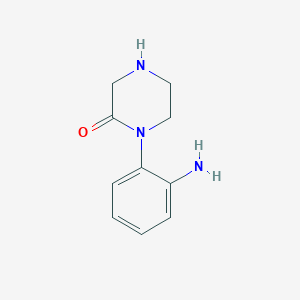![molecular formula C15H12FN3O2 B2744904 3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazol-5-amine CAS No. 2413379-30-1](/img/structure/B2744904.png)
3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FOA or 2F-Foa and is a member of the oxadiazole family of compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1,2,4-Oxadiazole derivatives are synthesized through various methods, focusing on the creation of compounds with enhanced pharmacological activities. The synthesis of these compounds often involves the use of primary amidoximes and acylating agents, with pathways including 1,3-dipolar cycloaddition reactions. These methods highlight the versatility and potential for chemical modification within this class of compounds (Kayukova, 2005).
Pharmacological Applications
1,3,4-Oxadiazole and 1,2,4-oxadiazole derivatives exhibit a range of pharmacological activities due to their interaction with biological macromolecules. These interactions facilitate their use in the development of compounds for treating various ailments. Recent research highlights their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. This broad spectrum of activity underscores the potential of 1,2,4-oxadiazoles in medicinal chemistry and drug development (Wang et al., 2022).
Biological Roles and Applications
The diverse biological applications of 1,2,4-oxadiazole derivatives are a subject of ongoing research, with studies focusing on their role in addressing health-related issues. Their ability to act through various mechanisms, including modulation of lipid metabolism and glucose, positions them as candidates for treating metabolic disorders, cancer, and infections. This versatility is further enhanced by their structural features, which allow for effective binding with enzymes and receptors, facilitating a wide range of weak interactions crucial for their bioactivity (Nayak & Poojary, 2019).
Mécanisme D'action
Target of Action
It’s known that similar compounds have shown affinity to multiple receptors , which suggests that this compound might also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets leading to a range of biological activities . This compound might also interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biological activities , suggesting that this compound might also influence various biochemical pathways and their downstream effects.
Result of Action
Similar compounds have shown a range of biological activities , suggesting that this compound might also have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
It is known that oxadiazole derivatives can interact with multiple receptors, which can be beneficial in developing new useful derivatives
Cellular Effects
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties
Propriétés
IUPAC Name |
3-[4-[(2-fluorophenyl)methoxy]phenyl]-1,2,4-oxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c16-13-4-2-1-3-11(13)9-20-12-7-5-10(6-8-12)14-18-15(17)21-19-14/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKBALMLEIHLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NOC(=N3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2744831.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pentanamide](/img/structure/B2744836.png)




![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2744844.png)